N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-4-20-22(17-8-6-5-7-9-17)23-24-15(2)14-21(28(23)27-20)26-19-12-10-18(11-13-19)25-16(3)29/h5-14,26H,4H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPMGXFXDGQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under mild conditions with the use of solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Key structural differences among analogs lie in substituents on the pyrazolo[1,5-a]pyrimidine core and the phenylamino group.
Table 1: Structural Comparison
Physicochemical and Pharmacological Properties
- Target Compound: The 2-ethyl group likely enhances metabolic stability compared to non-ethylated analogs (e.g., ), while the 4-acetamidophenyl group improves solubility over methyl-substituted derivatives (e.g., ) .
- Halogenated Derivatives (): Trifluoromethyl and chloro groups increase lipophilicity and receptor affinity but may elevate toxicity risks .
- Zaleplon (): The 3-cyano group is critical for sedative efficacy, highlighting the importance of electron-withdrawing substituents .
Biological Activity
N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core. Its unique arrangement of functional groups contributes to its reactivity and biological properties. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various signaling pathways involved in cancer cell proliferation and inflammatory responses. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are critical for cancer cell survival and proliferation.
- Receptor Interaction : It could interact with specific receptors involved in inflammatory processes, thereby reducing inflammatory responses.
- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in malignant cells.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings from various studies assessing its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Growth inhibition | |
| NCI-H460 | 12.50 | Induction of apoptosis | |
| SF-268 | 42.30 | Inhibition of cell migration | |
| A549 | 26.00 | Cell cycle arrest | |
| Hep-2 | 3.25 | Cytotoxicity |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 breast cancer cells compared to untreated controls.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers.
Clinical Implications
The promising results from preclinical studies suggest potential therapeutic applications for this compound in cancer therapy and inflammatory diseases. Ongoing clinical trials are necessary to further evaluate its safety and efficacy in humans.
Q & A
Q. Table 1: Example Reaction Yields from Analogous Syntheses
| Precursor | Solvent | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-chlorophenyl)piperazine | Ethanol | Normal-phase chromatography | 62 | |
| Chloroacetamide derivative | Pyridine | Amine-phase chromatography | 44 |
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
A combination of 1H/13C NMR , IR , and mass spectrometry (MS) is required to confirm structural integrity:
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl/ethyl groups (δ 2.0–3.5 ppm), and NH/amide protons (δ 9.0–10.0 ppm). For example, in analogous pyrazolo[1,5-a]pyrimidines, NH protons appear as singlets at δ 9.09 ppm, while aromatic protons show distinct coupling patterns (e.g., doublets at δ 8.48–7.78 ppm) .
- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]+ in related acetamide derivatives) and fragmentation patterns validate molecular weight .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms to predict optimal conditions:
- Reaction Design : Use tools like ICReDD’s reaction path search methods to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Solvent/Reagent Optimization : Machine learning models trained on experimental datasets (e.g., reaction yields, solvent polarity) can predict ideal solvents or catalysts for specific steps .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., microreactor trials) before scaling up .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) require systematic validation:
- Multi-Technique Cross-Verification : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous 1H signals with 13C environments .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based simulations can model expected shifts and compare with experimental data .
Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) in this compound’s biological activity?
Answer:
SAR studies require a multi-disciplinary approach:
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or calorimetric assays. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show enhanced enzyme inhibition due to electron-withdrawing effects .
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model binding interactions. Substituents like the ethyl group at position 2 may influence hydrophobic pocket occupancy .
- Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide side chain) responsible for activity by comparing derivatives with varying substituents .
Q. Table 2: Example SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent Position | Functional Group | Biological Effect | Reference |
|---|---|---|---|
| 2 | Ethyl | Enhanced lipophilicity | |
| 7 | Acetamide | Improved enzyme binding | |
| 3 | Phenyl | π-Stacking with active site |
Advanced: What strategies mitigate low yields during the final purification stage?
Answer:
- Chromatography Optimization : Use amine-modified columns (e.g., RediSep RF Gold Amine) to improve separation of polar intermediates. Gradient elution with methanol/ethyl acetate mixtures enhances resolution .
- Precipitation Methods : Adjust pH or solvent polarity (e.g., adding hexane to dichloromethane) to precipitate impurities while retaining the product .
- Process Analytics : In-line HPLC or mass spectrometry monitors purity in real-time, allowing immediate adjustments .
Advanced: How can researchers validate the compound’s stability under experimental storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months. Analyze degradation via HPLC and LC-MS to identify decomposition products .
- Solid-State Characterization : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic changes affecting stability .
Advanced: What experimental designs address discrepancies in biological activity across cell lines?
Answer:
- Panel Testing : Screen the compound against diverse cell lines (e.g., cancer vs. normal) to identify selectivity trends. For example, pyrazolo[1,5-a]pyrimidines may exhibit higher potency in leukemia cells due to metabolic differences .
- Mechanistic Profiling : Combine transcriptomics and proteomics to correlate activity with pathway activation (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
